molecular formula C7H6N3O3+ B1584432 4-Methoxy-2-nitrobenzenediazonium CAS No. 27165-25-9

4-Methoxy-2-nitrobenzenediazonium

Cat. No.: B1584432
CAS No.: 27165-25-9
M. Wt: 180.14 g/mol
InChI Key: JKIJZOTYFAEPKB-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzenediazonium is an organic compound with the molecular formula C7H6N3O3. It is a diazonium salt derived from 4-methoxy-2-nitroaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-methoxy-2-nitrobenzenediazonium typically involves the diazotization of 4-methoxy-2-nitroaniline. The process begins with the dissolution of 4-methoxy-2-nitroaniline in a mixture of water and concentrated sulfuric acid. Sodium nitrite is then added to the solution at a low temperature (0-5°C) to form the diazonium salt .

Industrial Production Methods: In industrial settings, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitrobenzenediazonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-nitrobenzenediazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-nitrobenzenediazonium involves the formation of a diazonium ion, which is highly reactive and can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the transfer of the diazonium group to nucleophilic substrates. This reactivity is harnessed in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2-nitrobenzenediazonium is unique due to the presence of both methoxy and nitro groups, which influence its reactivity and stability. The methoxy group provides electron-donating properties, while the nitro group is electron-withdrawing, creating a balance that enhances its utility in various chemical reactions .

Properties

IUPAC Name

4-methoxy-2-nitrobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIJZOTYFAEPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N3O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864478
Record name Benzenediazonium, 4-methoxy-2-nitro-
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Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27165-25-9
Record name 4-Methoxy-2-nitrobenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27165-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-methoxy-2-nitro-
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Record name Benzenediazonium, 4-methoxy-2-nitro-
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Record name Benzenediazonium, 4-methoxy-2-nitro-
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Record name 4-methoxy-2-nitrobenzenediazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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